(2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a thiadiazole ring, a furan ring, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of a thiosemicarbazide derivative with an appropriate sulfonyl chloride. The furan ring is then introduced via a condensation reaction with a furan aldehyde under acidic or basic conditions. The final step involves the formation of the enamide linkage through a coupling reaction with an appropriate amide or ester precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylsulfonyl group can be reduced to an ethylthiol group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylthiol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiadiazole ring is known to exhibit antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics or antifungal agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its target.
Properties
Molecular Formula |
C11H11N3O4S2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
(E)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H11N3O4S2/c1-2-20(16,17)11-14-13-10(19-11)12-9(15)6-5-8-4-3-7-18-8/h3-7H,2H2,1H3,(H,12,13,15)/b6-5+ |
InChI Key |
TWBGOVIPOLAUBT-AATRIKPKSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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